2-(3-Methylthiophen-2-YL)acetic acid

Description

Contextual Significance of Thiophene (B33073) Acetic Acid Scaffolds in Contemporary Chemistry

Thiophene and its substituted derivatives are recognized as a highly important class of heterocyclic compounds, often referred to as "privileged pharmacophores" in medicinal chemistry. nih.gov This status is due to their versatile structural diversity and their presence in a multitude of biologically active molecules. nih.gov The thiophene ring is a key structural component in numerous pharmaceuticals approved by the US Food and Drug Administration (FDA), highlighting its importance in drug discovery. nih.gov

Thiophene-containing compounds exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antihypertensive, and anticonvulsant properties. chemicalbook.comnih.gov For example, drugs such as the anti-inflammatory agents tiaprofenic acid and suprofen, the antibiotic cefoxitin (B1668866), and the antiplatelet agent clopidogrel (B1663587) all feature a thiophene moiety. nih.govbldpharm.com

Within this broad class, the thiophene acetic acid scaffold is of particular importance. It serves as a crucial building block and intermediate in the synthesis of more complex molecules. chemicalbook.com A notable example is Thiophene-2-acetic acid, which is a direct precursor in the industrial synthesis of the cephalosporin (B10832234) antibiotics cephaloridine (B1668813) and cephalothin. nih.gov The isomeric Thiophene-3-acetic acid has also attracted considerable attention as a precursor for creating functionalized polythiophene derivatives, which have applications in materials science. The inherent reactivity and established biological relevance of the thiophene acetic acid core make it a fertile ground for contemporary chemical research.

Overview of 2-(3-Methylthiophen-2-YL)acetic Acid: A Core Structure for Advanced Chemical Entities

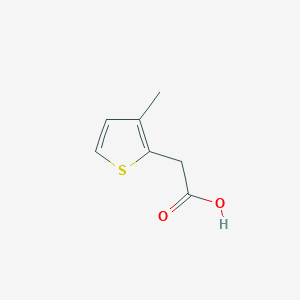

This compound is a specific derivative belonging to the thiophene acetic acid family. Its structure is characterized by a central thiophene ring, with an acetic acid group (-CH₂COOH) attached at the 2-position and a methyl group (-CH₃) at the 3-position. This specific substitution pattern defines its chemical properties and reactivity, making it a valuable scaffold for building more complex molecules.

| Property | Data |

|---|---|

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | N/A (Not found in public databases) |

| Physical Properties | Specific experimental data such as melting point and boiling point are not readily available in the cited literature. |

The structure of this compound makes it an ideal core for creating advanced chemical entities. The carboxylic acid group provides a reactive handle for various chemical modifications, such as amidation or esterification, allowing for the attachment of other molecular fragments. General synthetic routes for thiophene acetic acids are well-established. Plausible pathways to synthesize this compound could involve the hydrolysis of a corresponding ester or nitrile derivative. Another common method is the Willgerodt-Kindler reaction, which could start from the commercially available precursor, 2-acetyl-3-methylthiophene. Furthermore, synthetic strategies developed for substituted thiophenes, such as those involving bromination of 3-methylthiophene (B123197) followed by a Grignard reaction and subsequent carboxylation, could be adapted for its preparation. beilstein-journals.org These accessible synthetic routes underscore its utility as a foundational building block in synthetic chemistry.

Rationale and Scope for Research on this compound and its Analogs

The primary rationale for investigating this compound and its analogs stems from the proven therapeutic potential of the broader thiophene class. chemicalbook.comnih.gov The diverse biological activities displayed by thiophene derivatives suggest that novel analogs built upon the this compound scaffold could lead to the discovery of new therapeutic agents.

Research in this area is driven by the principles of medicinal chemistry, where a core structure (a pharmacophore) is systematically modified to enhance potency, selectivity, or pharmacokinetic properties. The this compound structure offers several points for modification: the carboxylic acid group, the thiophene ring, and the methyl group.

A pertinent example of this approach is the use of 2-(thiophen-2-yl)acetic acid as a chemical platform to develop inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a significant target in both inflammation and cancer therapy. nih.gov Researchers have used techniques like the Suzuki-Miyaura cross-coupling reaction to modify the thiophene ring of the parent acetic acid, leading to the identification of potent inhibitors. nih.gov This demonstrates a clear research trajectory for this compound.

The scope of research on this compound and its analogs includes:

Synthesis of Novel Derivatives: Developing and optimizing synthetic routes to create a library of new compounds by modifying the core structure. This could involve reactions at the carboxylic acid, substitution on the thiophene ring, or modification of the methyl group.

Biological Screening: Evaluating these new analogs for a wide range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, based on the known activities of other thiophenes. chemicalbook.comgoogle.com

Structure-Activity Relationship (SAR) Studies: Analyzing how specific structural changes in the analogs affect their biological activity. This information is crucial for the rational design of more effective and selective compounds.

By serving as a foundational scaffold, this compound represents a key starting point for the development of advanced chemical entities with potential applications in medicine and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJNMDKPCCOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Pertaining to 2 3 Methylthiophen 2 Yl Acetic Acid and Its Derivatives

Direct Synthetic Routes to 2-(3-Methylthiophen-2-YL)acetic Acid Analogs

A common and effective method for the synthesis of 2-thiophene acetic acids involves the hydrolysis of 2-thiophene acetonitrile. google.com This multi-step process typically begins with the chloromethylation of thiophene (B33073) to produce 2-chloromethyl thiophene. This intermediate then undergoes cyanogenation to yield 2-thiophene acetonitrile, which is subsequently hydrolyzed to afford the final 2-thiophene acetic acid. google.com The hydrolysis step can be carried out under alkaline conditions, for instance, using ethanol (B145695) and potassium hydroxide (B78521). google.com

Another variation of this approach starts with the reaction of thiophene with formaldehyde (B43269) and hydrogen chloride gas to produce 2-chloromethyl thiophene. This is then reacted with trimethylsilyl (B98337) cyanide to generate 2-thiophene acetonitrile, which is finally hydrolyzed under alkaline conditions to give 2-thiophene acetic acid. google.com

The Willgerodt rearrangement and its variant, the Willgerodt-Kindler reaction, represent powerful tools for converting aryl alkyl ketones into the corresponding amides and subsequently carboxylic acids. arkat-usa.orgwikipedia.org This reaction has been successfully applied to the synthesis of various thienylacetic acids. arkat-usa.org

In a typical Willgerodt-Kindler reaction, a thienyl ethanone (B97240) is treated with sulfur and an amine, such as morpholine (B109124), to form a thioamide intermediate. This intermediate can then be hydrolyzed to the corresponding carboxylic acid. arkat-usa.orgchemeurope.com The reaction can be performed under phase-transfer catalysis (PTC) conditions, which often leads to moderate to good yields of the desired (5-aryl-2-methylthiophen-3-yl)acetic acids. arkat-usa.org For example, 1-(2-methyl-5-(4-chlorophenyl)thiophen-3-yl)ethanone can be reacted with sulfur and morpholine, followed by treatment with aqueous sodium hydroxide in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA), to produce 2-(2-methyl-5-(4-chlorophenyl)thiophen-3-yl)acetic acid in yields of 53-64%. arkat-usa.org

The general mechanism of the Willgerodt-Kindler reaction involves the formation of an enamine from the ketone and amine, which then reacts with sulfur. A subsequent rearrangement leads to the formation of a thioacetamide, which is then hydrolyzed to the carboxylic acid. wikipedia.org

| Starting Material | Reagents | Product | Yield | Reference |

| 1-(2,5-dimethylthiophen-3-yl)ethanone | 1. S, Morpholine; 2. NaOH, TEBA | 2-(2,5-dimethylthiophen-3-yl)acetic acid | Not specified | arkat-usa.org |

| 1-(5-(4-bromophenyl)-2-methylthiophen-3-yl)ethanone | 1. S, Morpholine; 2. NaOH, TEBA | 2-(5-(4-bromophenyl)-2-methylthiophen-3-yl)acetic acid | Not specified | arkat-usa.org |

| 1-(2-methyl-5-(4-chlorophenyl)thiophen-3-yl)ethanone | 1. S, Morpholine; 2. NaOH, TEBA | 2-(2-methyl-5-(4-chlorophenyl)thiophen-3-yl)acetic acid | 53-64% | arkat-usa.org |

The hydrolysis of corresponding esters is a straightforward and widely used method for obtaining carboxylic acids. In the context of thiophene acetic acids, this involves the saponification of a 2-thienylacetate ester. google.com For instance, ethyl 2-(thiophen-2-yl)acetate can be dissolved in ethanol and treated with an aqueous solution of sodium hydroxide. The reaction is typically stirred at room temperature for a short period, after which the reaction mixture is acidified to yield the desired 2-thiopheneacetic acid in nearly quantitative yield. chemicalbook.com

This method's efficiency is often dependent on the successful synthesis of the precursor ester. One approach to the ester involves the oxidation rearrangement of 2-acetyl thiophene. For example, 2-acetyl thiophene can be treated with lead acetate (B1210297) under boron trifluoride catalysis to generate a carboxylate, which is then hydrolyzed to 2-thiophene acetic acid. google.com Another improved synthesis involves the acylation of thiophene with acetic anhydride, followed by an oxidation rearrangement of the resulting 2-acetyl thiophene to form 2-thienyl acetate, which is then hydrolyzed to 2-thiophene acetic acid with a yield of 66.8%. researchgate.net

Synthesis of Key Intermediates: The Case of 2-(3-Methylthiophen-2-YL)succinic Acid

A crucial intermediate for the synthesis of various derivatives is 2-(3-methylthiophen-2-yl)succinic acid. This compound serves as a scaffold for creating more complex molecules with potential biological activity. nih.gov A known method for the preparation of this succinic acid derivative has been described by Abeijon et al. nih.gov The synthesis involves the reaction of a thiol compound with maleic anhydride, leading to a succinated product through a Michael addition. mdpi.com This succinic acid derivative is a key starting material for creating pyrrolidine-2,5-dione structures. nih.gov

Advanced Derivatization Pathways from this compound Scaffolds

The carboxylic acid group of this compound provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The conversion of the carboxylic acid to an amide is a common and important derivatization. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an appropriate amine. beilstein-journals.org For instance, 5-bromothiophene-2-carboxylic acid can be reacted with various pyrazole (B372694) amines to form pyrazole-thiophene-based amide derivatives. nih.gov

Another approach involves the use of coupling agents. For example, 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid, derived from 2-(3-methylthiophen-2-yl)succinic acid, can be coupled with various 4-phenylpiperazines or morpholine in the presence of carbonyldiimidazole (CDI) to form the corresponding amides. nih.gov This reaction is typically carried out at room temperature in a dry solvent like dimethylformamide. nih.gov

| Carboxylic Acid Derivative | Amine | Coupling Agent/Method | Product | Reference |

| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TiCl4, Pyridine | 5-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | nih.gov |

| 2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid | 4-Phenylpiperazines | Carbonyldiimidazole (CDI) | 2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one derivatives | nih.gov |

| 2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid | Morpholine | Carbonyldiimidazole (CDI) | 1-(2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetyl)morpholine | nih.gov |

Condensation and Cycloaddition Reactions Leading to Heterocyclic Frameworks

The acetic acid moiety of this compound and its derivatives serves as a versatile handle for constructing a wide array of heterocyclic systems through condensation and cycloaddition reactions. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

Condensation Reactions:

Condensation reactions involving the active methylene (B1212753) group of thiophene acetic acid derivatives or the carbonyl group of related thiophene ketones are common strategies for synthesizing fused and non-fused heterocycles.

Knoevenagel Condensation: The active methylene group of 2-thiopheneacetic acid esters can react with aldehydes and ketones in a Knoevenagel condensation. This is often followed by a Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. For instance, the reaction of an acetylthiophene derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate is a documented pathway. mdpi.com

Claisen-Schmidt Condensation: Thiophene aldehydes can undergo Claisen-Schmidt condensation with ketones to form chalcone-like structures, which are precursors to various heterocyclic systems like pyrimidines and pyrazoles. e-bookshelf.de

Synthesis of Benzothiazoles: 2-Substituted benzothiazoles can be synthesized through the condensation of 2-aminothiophenols with various reagents, including aldehydes and carboxylic acids, often under mild or solvent-free conditions. mdpi.com

Cyclocondensation of Diketones: Di(thiophen-2-yl)alkane diones, synthesized via Friedel-Crafts acylation of thiophene, can undergo intramolecular cyclocondensation in an acidic medium to form new five- or six-membered ring systems containing two thiophene units. nih.gov

Cycloaddition Reactions:

Cycloaddition reactions offer a powerful and convergent approach to complex cyclic molecules, where the thiophene ring itself or its derivatives can act as a diene or dienophile.

Diels-Alder Reactions: While the aromaticity of thiophene makes it a reluctant participant in Diels-Alder reactions, its oxidized forms, such as thiophene S-oxides and thiophene 1,1-dioxides, are highly reactive dienes. researchtrends.netutexas.edu These intermediates can react with a wide range of dienophiles, including electron-rich alkenes, in [4+2] cycloaddition reactions. researchtrends.netutexas.edu This strategy provides a pathway to substituted arenes and cyclohexadienes under mild conditions. researchtrends.net

[3+2] Cycloaddition: A one-pot, two-component [3+2] cycloaddition/annulation protocol has been developed for synthesizing highly functionalized thiophene derivatives. This reaction involves the DMAP-mediated reaction of β-keto dithioesters with dialkyl acetylene (B1199291) dicarboxylates, proceeding rapidly to afford C3-aroyl/alkanoyl-substituted thiophenes. thieme-connect.com

Reactions of Thiophene Ylides: Thiophene S,N-ylides have been shown to react readily with electron-rich dienophiles. These reactions proceed via cycloaddition followed by the extrusion of thionitroso compounds, which can be trapped, providing a novel route to these reactive species. rsc.org

The following table summarizes selected examples of these reactions applied to thiophene derivatives.

| Reaction Type | Thiophene Substrate | Reagent(s) | Product Type | Ref |

| Knoevenagel/Gewald | 1-(5-aryl-thiophen-2-yl)ethanone | Malononitrile, Ammonium Acetate | Substituted 2-aminothiophene | mdpi.com |

| Cyclocondensation | 1,6-di(thiophen-2-yl)hexane-1,6-dione | Acetic Acid/HCl | Fused heterocyclic system | nih.gov |

| [4+2] Cycloaddition | Thiophene S-oxide (in situ) | Benzoquinone | Substituted arene (after SO extrusion) | researchtrends.net |

| [3+2] Cycloaddition | β-keto dithioester | Dialkyl acetylene dicarboxylate | Highly functionalized thiophene | thieme-connect.com |

Sustainable and Eco-Friendly Synthetic Approaches for Thiophene Acetic Acid Derivatives

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable and eco-friendly methods for the synthesis of thiophene derivatives, including thiophene acetic acids. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. eurekaselect.combenthamdirect.com

Key strategies in green synthesis of thiophene derivatives include:

Use of Benign Solvents: Traditional syntheses often rely on toxic and volatile organic solvents. Modern methods prioritize the use of environmentally friendly solvents like water or ethanol. nih.govnih.gov For instance, the synthesis of thiophene derivatives has been achieved by mixing aldehydes, activated methylene halides, and elemental sulfur in water. nih.gov Similarly, a copper-mediated halocyclization for preparing halogenated thiophenes uses ethanol as the solvent. nih.gov

Metal-Free Methodologies: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free synthetic routes have been developed. nih.gov These include the reaction of substituted buta-1-enes with potassium sulfide (B99878) and the use of elemental sulfur with various substrates. nih.govorganic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions, contributing to a more sustainable process. eurekaselect.comacgpubs.org Microwave assistance has been successfully applied to the Suzuki coupling reaction for synthesizing oligothiophenes. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using grinding techniques minimizes waste and simplifies product purification. eurekaselect.comresearchgate.net The synthesis of 2-aryl-benzothiazoles has been achieved under solvent-free conditions by heating 2-aminothiophenol (B119425) with aromatic aldehydes in the presence of a reusable nano-catalyst. mdpi.com

Catalyst-Free Synthesis: In some cases, reactions can be designed to proceed efficiently without any catalyst, further simplifying the process and reducing environmental impact. acgpubs.org For example, new thiophene-based Schiff bases have been synthesized by reacting thiophene-2-carbaldehyde (B41791) and piperidine (B6355638) derivatives without any catalyst or solvent. acgpubs.org

The table below highlights several green methodologies for the synthesis of thiophene compounds.

| Green Chemistry Principle | Synthetic Method | Substrates | Conditions | Advantages | Ref |

| Benign Solvent | Copper-mediated halocyclization | Alkynes, Sodium Halide | Ethanol, CuSO₄·5H₂O | High yields, non-toxic reagents | nih.gov |

| Metal-Free Synthesis | Sulfuration/Cyclization | Bromoenynes | EtOCS₂K, H₂O | Avoids transition metals, inexpensive reagents | organic-chemistry.org |

| Microwave-Assisted Synthesis | Claisen-Schmidt Condensation | Thiophene Chalcones | Microwave irradiation | Reduced reaction time, high yields | eurekaselect.com |

| Solvent-Free Conditions | Schiff Base Formation | Thiophene-2-carbaldehyde, Piperidine derivatives | No solvent, no catalyst | High yield, short reaction time, waste reduction | acgpubs.org |

| Atom Economy | Cleavage of C-H bonds | Substituted buta-1-enes | Potassium sulfide | Transition-metal-free, atom economical | organic-chemistry.org |

These sustainable approaches are crucial for the large-scale production of thiophene-containing compounds, ensuring that their synthesis is as benign as their potential applications are beneficial.

Chemical Transformations and Reactive Profiles of 2 3 Methylthiophen 2 Yl Acetic Acid Scaffolds

Reactivity of the Acetic Acid Side Chain

The carboxylic acid moiety is a primary site for functionalization, enabling the linkage of the 2-(3-methylthiophen-2-yl)acetic acid core to other molecular fragments through common carboxyl-group reactions.

One of the most fundamental transformations is its conversion into amides. This is typically achieved via a two-step process where the carboxylic acid is first activated. For instance, treatment of 2-(thiophen-2-yl)acetic acid with thionyl chloride (SOCl₂) effectively converts it into the more reactive 2-(thiophen-2-yl)acetyl chloride intermediate. acs.org This acid chloride can then readily undergo N-acylation by reacting with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to form the corresponding amide derivative. acs.org This strategy has been successfully employed to synthesize a variety of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide compounds. acs.org

Similarly, the acetic acid side chain can undergo esterification. While direct Fischer esterification with an alcohol under acidic catalysis is a standard method, the conversion to the acid chloride first, followed by reaction with an alcohol, provides an alternative and often more efficient route to the desired ester. This approach is analogous to the synthesis of various 2-thiophenecarboxylic acid esters, which are valuable intermediates in organic synthesis. researchgate.net

Modifications of the Thiophene (B33073) Nucleus

The thiophene ring is susceptible to various modifications, including electrophilic substitution and oxidation of the sulfur atom, which alter the electronic and steric properties of the scaffold.

The electron-rich nature of the thiophene ring makes it amenable to electrophilic halogenation. The positions ortho and para to the activating alkyl and acetic acid groups are the most likely sites for substitution. For 3-methylthiophene (B123197) derivatives, bromination is a key transformation for producing valuable synthetic intermediates. beilstein-journals.org

A common method for mono-bromination is the use of N-bromosuccinimide (NBS) in a solvent like acetic acid. beilstein-journals.org Alternatively, elemental bromine (Br₂) in acetic acid can be used for bromination. beilstein-journals.org For 3-methylthiophene, this typically leads to substitution at the 2- and 5-positions. To achieve substitution at the 4-position, a multi-step "bromination/debromination" sequence can be employed. This involves an initial exhaustive bromination followed by a selective reduction, often using zinc dust, to remove bromine atoms at the more reactive positions, yielding the desired 4-bromo isomer. beilstein-journals.org

These halogenated derivatives, particularly bromo-substituted thiophenes, are exceptionally useful as they can participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups onto the thiophene nucleus. jcu.edu.aunih.gov

| Reagent | Conditions | Primary Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromo-3-methylthiophene | beilstein-journals.org |

| Bromine (Br₂) | Acetic Acid | Brominated 3-methylthiophene esters | beilstein-journals.org |

| Bromine (Br₂) followed by Zn dust | Acetic Acid | 4-Bromo-3-methylthiophene derivatives | beilstein-journals.org |

| N-Iodosuccinimide (NIS) | Acetic Acid | 2-Iodo- and 5-Iodo-3-alkylthiophenes | jcu.edu.au |

The sulfur atom in the thiophene ring can be oxidized to form sulfoxides (S-oxides) or sulfones (S,S-dioxides). This transformation fundamentally alters the electronic character of the ring, converting the electron-donating thioether into an electron-withdrawing group. This change impacts the aromaticity and reactivity of the thiophene nucleus.

The oxidation of thiophenes can be achieved using various oxidizing agents. For example, the oxidation of 3-methylthiophene has been conducted using a system of hydrogen peroxide and formic acid. researchgate.net In metabolic studies of substituted thiophenes, oxidation is a key pathway, often catalyzed by cytochrome P450 enzymes, leading to the formation of reactive S-oxide intermediates. femaflavor.org These intermediates are typically unstable and can undergo further reactions, such as Michael-type additions with nucleophiles like glutathione. femaflavor.org The formation of these S-oxides demonstrates that the sulfur atom is a reactive site for oxidative transformations, providing a handle to modulate the electronic properties of the molecule.

Construction of Fused and Spirocyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures, which are of significant interest in medicinal chemistry.

A key synthetic application of this scaffold is the construction of derivatives containing a pyrrolidine-2,5-dione (succinimide) ring. These structures are found in various biologically active compounds. The synthesis begins with the conversion of this compound into the corresponding 2-(3-methylthiophen-2-yl)succinic acid. mdpi.com

This succinic acid derivative serves as the direct precursor for the pyrrolidine-2,5-dione ring. The annulation is achieved by heating the succinic acid with a primary amine (R-NH₂). For example, reacting 2-(3-methylthiophen-2-yl)succinic acid with 2-aminoacetic acid (glycine) and heating the mixture with simultaneous distillation of water leads to the formation of 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid. mdpi.com This condensation-cyclization reaction forms the five-membered succinimide (B58015) ring attached to the thiophene core. This strategy has been used to synthesize a series of novel hybrid compounds with potential anticonvulsant and antinociceptive activities. mdpi.comresearchgate.netmdpi.com

| Precursor 1 | Precursor 2 | Key Reaction Step | Product Class | Reference |

|---|---|---|---|---|

| 2-(3-Methylthiophen-2-yl)succinic acid | Primary Amine (e.g., Glycine) | Thermal condensation and cyclization | N-Substituted 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | mdpi.com |

| 2-(3-Methylthiophen-2-yl)succinic acid | 2-Morpholinoethylamine | Thermal condensation and cyclization | 1-(2-Morpholinoethyl) substituted pyrrolidine-2,5-dione | mdpi.com |

Thiophene-containing pyrazole (B372694) and pyrazoline heterocycles are another important class of compounds synthesized from thiophene precursors. The general route involves the initial synthesis of a thiophene chalcone (B49325) (an α,β-unsaturated ketone). researchgate.netresearchgate.netsemanticscholar.org

The synthesis of the chalcone precursor is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a thiophene-based ketone (e.g., 2-acetyl-3-methylthiophene) and an aromatic or heteroaromatic aldehyde. rsc.org The resulting thiophene chalcone possesses a reactive α,β-unsaturated system that is primed for cyclization.

The pyrazole ring is then formed by reacting the chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid. researchgate.netjapsonline.com The reaction proceeds via a cyclocondensation mechanism, where the hydrazine adds to the enone system, followed by intramolecular cyclization and dehydration to yield the stable five-membered pyrazole or dihydropyrazole (pyrazoline) ring. This multistep sequence is a robust and widely used method for constructing diverse thiophene-pyrazole hybrid molecules. researchgate.net

Based on a comprehensive review of available scientific literature, there are no specific, documented methodologies for the direct synthesis of benzothiazepine (B8601423) or thienoquinoline ring systems originating from the starting material this compound. General synthetic routes for these heterocyclic systems are well-established; however, they typically employ different precursors. For instance, the synthesis of benzothiazepines commonly proceeds through the condensation of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds. Similarly, the elaboration of the thienoquinoline scaffold is often achieved via reactions such as the Friedländer annulation, which requires an amino-functionalized thiophene reacting with a carbonyl compound.

The literature searches did not yield any examples of this compound being directly utilized or converted into a suitable intermediate for these specific chemical transformations. Therefore, detailed research findings and data tables for the "Benzothiazepine Ring Closure Methodologies" and "Thienoquinoline Ring System Elaboration" focusing on this specific starting material cannot be provided.

Spectroscopic and Advanced Structural Characterization of 2 3 Methylthiophen 2 Yl Acetic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within a molecule.

¹H NMR spectroscopy for 2-(3-Methylthiophen-2-YL)acetic acid and its derivatives reveals characteristic signals corresponding to the different types of protons. The spectrum typically displays signals for the thiophene (B33073) ring protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, the methyl (-CH₃) group protons, and the acidic proton of the carboxyl group (-COOH).

The chemical shifts (δ) are influenced by the electron density around the protons and by the presence of neighboring functional groups.

Thiophene Protons (H-4, H-5): These aromatic protons typically appear as doublets in the range of δ 6.8–7.5 ppm. Their specific shifts and coupling constants (J) depend on the substitution pattern on the ring.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the thiophene ring and the carboxyl group typically resonate as a singlet around δ 3.8–4.0 ppm.

Methyl Protons (-CH₃): The protons of the methyl group at the C3 position of the thiophene ring are expected to appear as a singlet in the upfield region, typically around δ 2.2–2.5 ppm.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad, appearing far downfield, generally above δ 10.0 ppm, although its visibility and position can be affected by the solvent and concentration.

Spectroscopic data for various derivatives of 2-(thiophen-2-yl)acetic acid provide insight into the expected ranges for these signals. frontiersin.orgnih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for Derivatives of 2-(Thiophen-2-YL)acetic Acid

| Compound | Solvent | Thiophene Protons (δ, ppm) | Methylene Protons (δ, ppm) | Other Key Signals (δ, ppm) |

|---|---|---|---|---|

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | CDCl₃ | 7.21-7.27 (m, 3H), 6.63 (s, 1H) | 3.92 (s, 2H) | 7.67 (d, 2H), 7.45 (d, 2H), 7.09 (d, 2H), 2.40 (s, 3H, -CH₃) |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | CDCl₃ | 7.21-7.28 (m, 2H), 7.11-7.16 (m, 2H) | 3.84 (s, 2H) | 7.38 (d, 2H), 7.32 (t, 2H), 6.83 (dd, 1H), 5.03 (s, 2H, -OCH₂-) |

Data sourced from Giordano et al. (2019). frontiersin.orgnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound and its derivatives, distinct signals are observed for the carbonyl carbon, the carbons of the thiophene ring, the methylene carbon, and the methyl carbon.

Carbonyl Carbon (-COOH): This carbon is deshielded and appears significantly downfield, typically in the range of δ 170–180 ppm.

Thiophene Carbons (C2, C3, C4, C5): The aromatic carbons of the thiophene ring resonate between δ 120–145 ppm. The carbons directly attached to the sulfur atom or substituents (C2, C3, C5) generally appear at lower field compared to the unsubstituted C4.

Methylene Carbon (-CH₂-): The carbon of the methylene group is found in the upfield region, typically around δ 34–41 ppm.

Methyl Carbon (-CH₃): The methyl group carbon gives a signal at high field, usually between δ 15–21 ppm.

Analysis of related structures helps to predict these characteristic chemical shifts. frontiersin.orgnih.gov

Table 2: Representative ¹³C NMR Spectroscopic Data for Derivatives of 2-(Thiophen-2-YL)acetic Acid

| Compound | Solvent | Carbonyl C (δ, ppm) | Thiophene Carbons (δ, ppm) | Methylene C (δ, ppm) | Other Key Signals (δ, ppm) |

|---|---|---|---|---|---|

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | CD₃OD | 172.7 | 143.6, 140.8, 136.5, 125.5 | 34.7 | 136.8, 136.7, 132.4, 129.1, 126.9, 126.3, 121.3, 119.0, 20.0 (-CH₃) |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | CD₃OD | 172.9 | 141.5, 137.2, 129.4, 125.7 | 34.4 | 159.2, 137.4, 136.7, 128.1, 127.4, 127.2, 119.5, 118.5, 113.1, 112.4, 69.6 (-OCH₂-) |

Data sourced from Giordano et al. (2019). nih.gov

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group and the substituted thiophene ring. nih.gov

Key vibrational frequencies (expressed in wavenumbers, cm⁻¹) include:

O-H Stretch: A very broad and strong absorption band is typically observed in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations of the thiophene ring appear around 3100 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed between 2850–3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid is a prominent feature, typically found between 1700–1725 cm⁻¹. The exact position can indicate whether the acid is in a dimeric (lower frequency) or monomeric (higher frequency) state.

C=C Stretch: Aromatic C=C stretching vibrations within the thiophene ring occur in the 1400–1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group give rise to bands in the 1210–1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

Table 3: Typical IR Absorption Frequencies for 2-(Thiophen-2-YL)acetic Acid Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500–3300 | Strong, Broad |

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850–3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700–1725 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1400–1600 | Medium-Weak |

| C-O Stretch | Carboxylic Acid | 1210–1320 | Strong |

Data compiled from general spectroscopic tables and studies on related thiophene derivatives. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For derivatives of this compound, techniques like Electrospray Ionization (ESI) are commonly used.

In ESI-MS, the molecular ion is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. frontiersin.org This allows for the precise confirmation of the molecular formula.

The fragmentation of the parent ion under electron impact or collision-induced dissociation provides structural clues. Common fragmentation pathways for this compound would likely include:

Loss of the carboxyl group: Cleavage of the C-C bond between the methylene group and the carboxyl group can lead to the loss of a COOH radical (45 Da) or the loss of carbon dioxide (CO₂, 44 Da) from the [M-H]⁻ ion.

Formation of a thienylmethyl cation: The most stable fragment is often the thienylmethyl cation, resulting from the cleavage of the bond to the carboxylic acid group.

Table 4: ESI-MS Data for Representative Derivatives of 2-(Thiophen-2-YL)acetic Acid

| Compound | Molecular Formula | Calculated Mass | Observed Ion [M-H]⁻ (m/z) |

|---|---|---|---|

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | C₁₉H₁₄O₃S | 322.38 | 321.07 |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | C₁₉H₁₆O₃S | 324.39 | 325.20 ([M+H]⁺ not specified, likely typo in source for [M-H]⁻) |

Data sourced from Giordano et al. (2019). nih.gov

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It also elucidates how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking.

For carboxylic acids like this compound, X-ray studies often reveal the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked via strong O-H···O hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds containing aromatic systems like the thiophene ring, the absorption of UV radiation promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).

The UV spectrum of thiophene derivatives typically shows one or more strong absorption bands in the range of 220–300 nm. nii.ac.jp The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the thiophene ring.

Auxochromic groups like the methyl group (-CH₃) can cause a small bathochromic shift (shift to longer wavelength).

Conjugation with other π systems, if present in a derivative, can significantly shift the λmax to longer wavelengths and increase the absorption intensity. The acetic acid side chain itself is not conjugated with the thiophene ring, so its direct electronic effect is minimal. nii.ac.jp

Studies on a wide range of thiophene derivatives show that 2-substituted thiophenes generally exhibit stronger conjugation and absorption compared to their 3-substituted counterparts. nii.ac.jpnih.gov The analysis of UV-Vis spectra is therefore valuable for confirming the presence of the thiophene chromophore and studying the electronic effects of various substituents in its derivatives.

Computational Chemistry and Molecular Modeling of 2 3 Methylthiophen 2 Yl Acetic Acid Derivatives

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of thiophene-containing compounds by calculating the electron density of the system. nih.govmdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. researchgate.net For a flexible molecule like 2-(3-Methylthiophen-2-YL)acetic acid, this process also involves conformational analysis to identify different stable conformers (rotamers) that arise from rotation around single bonds, such as the C-C bond connecting the thiophene (B33073) ring and the acetic acid moiety. researchgate.net

Table 1: Representative Optimized Geometric Parameters for Thiophene and Acetic Acid Moieties (Based on DFT Calculations of Analogous Structures) This table presents typical bond lengths and angles found in thiophene and acetic acid structures optimized using DFT methods. Specific values for the title compound would require dedicated calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=C (thiophene) | 1.37 - 1.38 |

| C-C (thiophene) | 1.42 - 1.43 | |

| C-S (thiophene) | 1.71 - 1.74 | |

| C-C (acetic) | 1.50 - 1.52 | |

| C=O (carboxyl) | 1.20 - 1.23 | |

| C-O (carboxyl) | 1.34 - 1.36 | |

| **Bond Angles (°) ** | C-S-C (thiophene) | ~92 |

| C-C-C (thiophene) | ~111-112 | |

| O=C-O (carboxyl) | ~123-126 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.govmdpi.com DFT calculations can accurately predict the energies of these orbitals. For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over other parts of the molecule, indicating the pathway for intramolecular charge transfer upon electronic excitation. nih.govresearchgate.net

Furthermore, analyzing the charge distribution, for instance through Mulliken population analysis or by mapping electron density, reveals the partial charges on each atom. researchgate.net This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule.

Table 2: Example Frontier Orbital Energies and Global Reactivity Descriptors This table illustrates typical values for HOMO-LUMO energies and related reactivity descriptors as calculated for imidazole (B134444) and other heterocyclic derivatives using DFT. These descriptors provide a quantitative measure of the molecule's reactivity. irjweb.com

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.29 |

| LUMO Energy (ELUMO) | - | -1.81 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.48 |

| Ionization Potential (I) | -EHOMO | 6.29 |

| Electron Affinity (A) | -ELUMO | 1.81 |

| Chemical Hardness (η) | (I - A) / 2 | 2.24 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

Vibrational frequency analysis is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. chem-soc.si Following a successful geometry optimization, which locates a minimum on the potential energy surface, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the frequencies and intensities of the fundamental vibrational modes.

The calculated frequencies often systematically deviate from experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve accuracy, the computed frequencies are typically multiplied by an empirical scaling factor. researchgate.net These scaled theoretical spectra can be correlated with experimental FT-IR and FT-Raman spectra to provide a definitive assignment of the observed absorption bands to specific molecular motions, such as C=O stretching, O-H bending, C-S stretching in the thiophene ring, and various C-H bending modes. iosrjournals.org

Table 3: Correlation of Key Vibrational Frequencies for Acetic Acid This table compares experimental vibrational frequencies for acetic acid with those calculated using DFT (B3LYP/6-31G(d,p)) methods. The assignments describe the specific atomic motions responsible for each spectroscopic band. chem-soc.si

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| O-H Stretch | 3583 | 3577 |

| C=O Stretch | 1788 | 1784 |

| CH₃ Asymmetric Stretch | 3051 | 3045 |

| CH₃ Symmetric Stretch | 2944 | 2940 |

| O-H Bend | 1264 | 1260 |

| C-O Stretch | 1182 | 1178 |

| C-C Stretch | 847 | 845 |

| OCO Deform | 657 | 655 |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would predictably show strong negative potential around the oxygen atoms of the carboxylic acid group, highlighting them as sites for hydrogen bonding and electrophilic interaction. nih.gov

While MEP provides a qualitative picture, Fukui functions offer a more quantitative measure of local reactivity based on how the electron density at a specific point changes with the addition or removal of an electron. nih.gov The analysis yields three key functions: f+(r) for nucleophilic attack (where an electron is added), f-(r) for electrophilic attack (where an electron is removed), and f0(r) for radical attack. researchgate.net By calculating these values for each atom in the molecule (condensed Fukui functions), one can precisely identify the most reactive sites for different types of chemical reactions. nih.govresearchgate.net

Intermolecular Interaction Analysis: Hirshfeld Surfaces and Fingerprint Plots

In the solid state, the properties of a molecular crystal are determined by the network of intermolecular interactions that hold the molecules together. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions. mdpi.comresearchgate.net The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal density is equal to the contribution from all other molecules.

By mapping properties like the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, one can identify specific intermolecular contacts. These contacts are summarized in a 2D "fingerprint plot," which plots dₑ against dᵢ. nih.govnih.gov Each type of interaction (e.g., H···H, O···H, C···H) produces a characteristic pattern on the plot, and the area under these patterns corresponds to the relative contribution of that interaction to the total crystal packing. mdpi.com This analysis provides a detailed quantitative breakdown of the forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal structure. nih.gov

Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative This table shows a typical breakdown of intermolecular contacts for a crystalline thiophene-containing compound, quantifying the percentage of the Hirshfeld surface involved in each type of interaction. nih.gov

| Contact Type | Contribution (%) |

| H···H | 21.0 |

| C···H / H···C | 20.0 |

| S···H / H···S | 19.0 |

| N···H / H···N | 14.0 |

| O···H / H···O | 12.0 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time to model the molecule's dynamic behavior. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation over a period of time, typically from picoseconds to microseconds.

For a flexible molecule like this compound, MD is particularly useful for conformational sampling. It allows the molecule to explore its potential energy surface and overcome small energy barriers, providing a statistical understanding of which conformations are most populated at a given temperature. chemrxiv.org These simulations can be performed in a vacuum or, more realistically, in the presence of an explicit solvent like water, revealing how intermolecular interactions with the solvent affect the molecule's stability and preferred conformations. This dynamic perspective is crucial for understanding how the molecule behaves in a real-world chemical or biological environment. chemrxiv.org

Ligand-Protein Interaction Studies: Molecular Docking and Binding Energy Calculations (e.g., MM/GBSA)

In the field of computational drug discovery, molecular docking and binding free energy calculations are pivotal techniques used to predict the interaction between a small molecule (ligand) and a protein target at the atomic level. These methods are instrumental in screening virtual libraries of compounds and prioritizing them for further experimental testing.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a wide range of conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding affinity. The score is typically a reflection of the steric and electrostatic complementarity between the ligand and the protein.

For derivatives of the parent scaffold, 2-(thiophen-2-yl)acetic acid, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For instance, studies on related compounds have explored their binding to the active site of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov In such studies, the thiophene acetic acid core is often observed to form key interactions with amino acid residues in the enzyme's active site. The carboxylic acid moiety, for example, frequently participates in hydrogen bonding or ionic interactions with basic residues like arginine or lysine.

Binding Energy Calculations (MM/GBSA): Following molecular docking, more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine the prediction of binding affinity. MM/GBSA calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. This method provides a more accurate estimation of the ligand's binding affinity compared to docking scores alone.

The binding free energy is typically decomposed into several components:

Van der Waals energy: Represents the attractive and repulsive forces between non-bonded atoms.

Electrostatic energy: Accounts for the coulombic interactions between the ligand and the protein.

Polar solvation energy: The energy required to transfer the molecule from a vacuum to a polar solvent.

Nonpolar solvation energy: Proportional to the solvent-accessible surface area.

While no specific MM/GBSA data exists for this compound, studies on other small molecule inhibitors targeting various proteins demonstrate the utility of this approach. For example, in the study of potential inhibitors for the main protease of SARS-CoV-2, MM/GBSA calculations have been crucial in confirming the stability of ligand-protein complexes and in providing a more quantitative measure of their binding affinity. samipubco.com

In a computational investigation of a related compound, 3-thiophene acetic acid, molecular docking was used to assess its inhibitory potential against human monoamine oxidase (MAO) A and B. nih.gov This study highlights how the position of the acetic acid group on the thiophene ring can influence the binding mode and interactions within the active site of these enzymes.

General Findings for Related Thiophene Derivatives:

From the available literature on various thiophene derivatives, several general observations regarding their ligand-protein interactions can be made:

The thiophene ring often engages in hydrophobic and π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within the protein's active site. nih.gov

The carboxylic acid group is a key pharmacophoric feature, frequently forming strong hydrogen bonds or salt bridges with positively charged or polar amino acid residues.

Substituents on the thiophene ring can significantly influence binding affinity and selectivity by occupying specific sub-pockets within the binding site and forming additional favorable interactions.

Biological Activity and Mechanistic Insights of 2 3 Methylthiophen 2 Yl Acetic Acid Derivatives in Vitro and Mechanistic Studies

Anticonvulsant Potential and Ion Channel Modulation

The anticonvulsant effects of these derivatives are largely attributed to their ability to interact with several critical components of the central nervous system, including voltage-gated ion channels and neurotransmitter transporters.

Influence on Voltage-Gated Sodium Channels

A key mechanism underlying the anticonvulsant activity of certain 2-(3-Methylthiophen-2-YL)acetic acid derivatives is the modulation of voltage-gated sodium channels. In vitro studies on the hybrid compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, a derivative of 2-(3-methylthiophen-2-yl)succinic acid, demonstrated a moderate but balanced inhibition of neuronal voltage-sensitive sodium channels at site 2. nih.govmdpi.comnih.gov This interaction is significant as these channels are crucial for the initiation and propagation of action potentials, and their inhibition can lead to a reduction in neuronal hyperexcitability, a hallmark of epileptic seizures. nih.govmdpi.com

Effects on L-Type Calcium Channels

Alongside their effects on sodium channels, these derivatives have also been shown to target L-type calcium channels. The same derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited moderate inhibitory effects on these channels in vitro. nih.govmdpi.comnih.gov The modulation of L-type calcium channels is another important mechanism for controlling neuronal excitability, and compounds that block these channels are established as effective antiepileptic drugs. nih.gov

Interactive Data Table: Ion Channel Modulation

| Compound Derivative | Target Channel | Observed Effect |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | Voltage-Gated Sodium Channel (Site 2) | Moderate Inhibition |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | L-Type Calcium Channel | Moderate Inhibition |

Modulation of GABA Transporter (GAT) Activity

The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is another target for these compounds. Specific derivatives have shown potent inhibitory activity on GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. One derivative, a (S)-2-pyrrolidineacetic acid substituted with a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue at the nitrogen atom, displayed a significant inhibitory concentration (IC50) of 0.343 µM on the GAT-1 protein. researchgate.net In contrast, derivatives incorporating a rigid 4-(bis(3-methylthiophen-2-yl)methylene)piperidine moiety showed diminished activity across all GABA transporter subtypes. mdpi.com

Interactive Data Table: GAT-1 Inhibition

| Compound Derivative Structure | Target | IC50 Value (µM) |

| (S)-2-pyrrolidineacetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 |

Antinociceptive Activity and Receptor Interactions

Derivatives of this compound also exhibit promising antinociceptive, or pain-reducing, properties. These effects are linked to interactions with specific receptors involved in pain signaling pathways.

Affinities for Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key receptor involved in the mediation of thermal and inflammatory pain. To explore the mechanism of analgesic action, the affinity for the TRPV1 receptor was investigated for several 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives. nih.govmdpi.com Studies confirmed that these compounds were assessed for their binding affinity to the TRPV1 receptor, suggesting this interaction as a potential pathway for their antinociceptive effects. nih.govmdpi.com However, specific quantitative binding data such as Ki or IC50 values were not detailed in the referenced abstracts.

Investigations into p38 Mitogen-Activated Protein Kinase (MAPK) Pathways

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in inflammation and cellular stress responses, and its inhibition is a target for anti-inflammatory and analgesic drug development. Based on a review of the available scientific literature, direct investigations into the effects of this compound derivatives on p38 MAPK pathways have not been reported.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The evaluation of novel chemical entities for their ability to inhibit the growth of and induce death in cancer cells is a cornerstone of oncological research. Derivatives of 2-(thiophen-2-yl)acetic acid have been the subject of numerous studies to determine their potential as anticancer agents.

A variety of thiophene (B33073) derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of 2,3-fused thiophene scaffold derivatives were evaluated for their cytotoxicity against hepatocellular carcinoma (HepG2) and SMMC-7721 cell lines. nih.gov One particular derivative, designated TP 5, showed higher activity than the conventional chemotherapy drug paclitaxel. nih.gov

Similarly, novel chalcone-thienopyrimidine derivatives have been synthesized and tested against HepG2 and breast cancer (MCF-7) cell lines. nih.gov Two compounds from this series, 3b and 3g, exhibited more potent anticancer activity against both cell lines than the standard drug 5-fluorouracil (B62378) (5-FU). nih.gov In another study, new tranilast (B1681357) derivatives featuring a thiophene core were assessed for their activity against HepG2, prostate cancer (PC-3), and MCF-7 cell lines. ekb.eg Compounds 13, 14, and 15 were particularly effective against the PC-3 cell line, with IC50 values ranging from 2.64 to 6.29 µM, outperforming 5-FU. ekb.eg

Furthermore, a series of 2-(thiophen-2-yl)acetic acid derivatives developed as inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) also exhibited notable antiproliferative effects. nih.govfrontiersin.org Specifically, compounds 1c and 2c showed interesting IC50 values against the A549 lung cancer cell line. frontiersin.org The most promising of these, compound 2c, was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure. nih.govfrontiersin.org Longer exposure times led to an increase in the subG0/G1 fraction, suggesting the induction of apoptosis or necrosis. nih.gov

The table below summarizes the cytotoxic activities of selected thiophene derivatives against various human carcinoma cell lines.

Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Tranilast Derivatives | Compound 14 | MCF-7 | 7.5 ± 0.8 | ekb.eg |

| Tranilast Derivatives | Compound 15 | MCF-7 | 3.5 ± 0.26 | ekb.eg |

| Tranilast Derivatives | Compound 13 | PC-3 | 6.29 ± 0.5 | ekb.eg |

| Tranilast Derivatives | Compound 14 | PC-3 | 2.64 ± 0.21 | ekb.eg |

| Tranilast Derivatives | Compound 15 | PC-3 | 3.12 ± 0.19 | ekb.eg |

| Thienopyrimidine Derivatives | Compound 27 | HEPG-2 | 8.48 ± 0.9 | ekb.eg |

| Thienopyrimidine Derivatives | Compound 27 | HCT-116 | 14.52 ± 2.5 | ekb.eg |

| Thienopyrimidine Derivatives | Compound 27 | MCF-7 | 9.78 ± 1.2 | ekb.eg |

The mechanism of action for the anticancer effects of thiophene derivatives often involves interaction with crucial cellular macromolecules. Studies on copper(II) complexes with thiophenecarboxylic acid ligands have explored their binding affinity to DNA. Spectrophotometric and computational analyses suggest that these compounds bind within the minor groove of DNA. researchgate.net Research has indicated that the presence and position of a methyl group on the thiophene ring can influence DNA binding affinity. While a methyl-substituted thiophene ring was found to increase DNA binding affinity, it is thought to sterically hinder π–π stacking interactions with DNA base pairs, leading to hydrophobic interactions with the DNA surface instead of partial intercalation. researchgate.net

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. researchgate.net Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com While the parent compound this compound has not been extensively studied for this specific mechanism, numerous other heterocyclic compounds, including those with structures analogous to thiophene derivatives, are known to act as tubulin polymerization inhibitors. mdpi.commdpi.com For example, certain pyrrole-based carboxamides and isothiocyanates have been identified as potent inhibitors that bind to the colchicine-binding site on tubulin, disrupting microtubule assembly and exhibiting potent pro-apoptotic activities. nih.govmdpi.com Molecular docking studies of some thiophene derivatives have shown non-covalent interactions with tubulin, suggesting a potential mechanism for their observed cytotoxic effects. researchgate.net

Antioxidant Capacity Assessments

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of 2-(thiophen-2-yl)acetic acid derivatives has been evaluated using various in vitro assays. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are common methods used for this purpose. nih.govmdpi.comresearchgate.net

In one study, a novel amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was assessed using the ABTS assay and demonstrated moderate antioxidant activity. researchgate.net Another investigation into a series of 1-(2-amino-hexahydrobenzo[b]-3-yl)-3-substitued-phenylpropane-1,3-dione derivatives found that one compound (S10) exhibited good antioxidant activity, with an IC50 value of 45.29 µg/mL in a DPPH assay, which was comparable to the standard antioxidant ascorbic acid (IC50 44.91 µg/mL). colab.ws These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize the stable free radicals. nih.govresearchgate.net

Table 2: Antioxidant Activity of a Thiophene Derivative

| Compound | Assay | IC50 Value (µg/mL) | Standard (IC50 µg/mL) | Reference |

|---|---|---|---|---|

| Compound S10 | DPPH | 45.29 | Ascorbic Acid (44.91) | colab.ws |

Antimicrobial Spectrum Analysis

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.gov

Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, newly synthesized tetrasubstituted thiophene derivatives were tested against bacteria such as Pseudomonas aeruginosa, with some derivatives showing potency greater than the standard drug gentamicin. nih.gov Other research has focused on thiophene derivatives active against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.govfrontiersin.org Time-kill curve assays demonstrated that certain thiophene compounds had bactericidal effects against these resistant strains, with proposed mechanisms including increased membrane permeabilization. nih.govfrontiersin.org

In addition to antibacterial properties, antifungal activity has also been observed. Thiophene derivatives have shown activity against fungal species like Candida albicans and Aspergillus niger. colab.wsnih.gov The table below highlights the minimum inhibitory concentrations (MIC) for selected derivatives against various microbial strains.

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound | Microbial Strain | Type | MIC (µM) | Reference |

|---|---|---|---|---|

| Compound S17 | Staphylococcus aureus | Gram-positive | 16.87 | colab.ws |

| Compound S17 | Bacillus subtilis | Gram-positive | 9.45 | colab.ws |

| Compound S17 | Escherichia coli | Gram-negative | 16.87 | colab.ws |

| Compound S7 | Salmonella typhi | Gram-negative | 9.74 | colab.ws |

| Compound S16 | Candida albicans | Fungus | 15.23 | colab.ws |

| Compound S16 | Aspergillus niger | Fungus | 15.23 | colab.ws |

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Studies

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, catalyzing the final step in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.gove-century.us As mPGES-1 is often upregulated in inflammation and cancer, its inhibition is a promising therapeutic strategy. nih.govfrontiersin.org

The 2-(thiophen-2-yl)acetic acid scaffold has been identified as a suitable chemical platform for developing potent and selective mPGES-1 inhibitors. nih.govresearchgate.netdntb.gov.ua Through a combination of in silico screening and chemical synthesis, several derivatives have been developed. Notably, compounds designated 1c and 2c demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range. nih.govfrontiersin.orgfrontiersin.org This inhibition of mPGES-1 is considered a key mechanism contributing to the anti-inflammatory and potential anticancer properties of this class of compounds. e-century.us

Research Applications and Broader Scientific Relevance of 2 3 Methylthiophen 2 Yl Acetic Acid

Role as Synthetic Intermediates in Pharmaceutical Discovery

The thiophene (B33073) ring is a well-established pharmacophore found in numerous approved drugs, and 2-(3-Methylthiophen-2-YL)acetic acid serves as a crucial synthetic intermediate in the creation of new therapeutic agents. Its structure acts as a scaffold that can be chemically modified to develop compounds targeting a range of diseases.

One prominent area of research involves using the closely related 2-(thiophen-2-yl)acetic acid as a chemical platform to develop potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). lgcstandards.com This enzyme is a significant target in the development of treatments for both cancer and inflammatory conditions. lgcstandards.com The thiophene acetic acid core is modified through reactions like the Suzuki-Miyaura cross-coupling to create a library of derivative compounds. lgcstandards.com These derivatives are then tested for their ability to inhibit the enzyme and their effectiveness against cancer cell lines. lgcstandards.com For instance, certain derivatives have shown selective inhibitory activity against mPGES-1 in the low micromolar range and have exhibited significant effects on cancer cell cycles. lgcstandards.com

The broader class of thiophene acetic acids are vital intermediates for broad-spectrum antibiotics, including cephalosporins like cefoxitin (B1668866) and cefaloridine. google.com They are also utilized in the synthesis of cardiovascular drugs, anti-ulcer agents, and platelet aggregation inhibitors. google.com The versatility of the thiophene acetic acid structure allows chemists to synthesize a diverse range of complex molecules with potential therapeutic applications.

Table 1: Pharmaceutical Applications of Thiophene Acetic Acid Derivatives

| Therapeutic Area | Target/Mechanism | Example Application |

|---|---|---|

| Oncology | mPGES-1 Inhibition | Development of novel anti-cancer agents lgcstandards.com |

| Inflammation | mPGES-1 Inhibition | Creation of new anti-inflammatory drugs lgcstandards.com |

| Infectious Diseases | Antibiotic Precursor | Synthesis of cephalosporin (B10832234) antibiotics (e.g., Cefoxitin) google.comwikipedia.org |

| Cardiovascular | Various | Synthesis of cardiovascular drugs and platelet aggregation inhibitors google.com |

Utility in Agrochemical Development

In the field of agriculture, this compound and its related structures are important precursors for the synthesis of a variety of agrochemicals, including fungicides, insecticides, and herbicides. The thiophene moiety is present in several commercially successful agricultural products. mdpi.com

Halogenated 2-thiophenecarboxylic acid derivatives, which can be synthesized from thiophene precursors, are key building blocks for a new family of 1,2,4-triazole (B32235) insecticides. These insecticides have shown promise for controlling pests such as aphids, mites, and whiteflies in food crops and ornamental plants. fishersci.ca The synthesis of these complex molecules relies on the availability of functionalized thiophene intermediates. google.comfishersci.ca

Furthermore, researchers have successfully designed and synthesized novel fungicides by combining the active substructures of nicotinic acid and thiophene. mdpi.com This "active substructure splicing" method has led to the development of N-(thiophen-2-yl) nicotinamide (B372718) derivatives that exhibit excellent fungicidal activities against pathogens like cucumber downy mildew, in some cases superior to existing commercial fungicides. mdpi.com The general utility of thiophene acetic acids extends to the synthesis of various pesticides, bactericides, and herbicides, highlighting their broad importance in crop protection. google.com

Table 2: Agrochemical Applications of Thiophene-Based Compounds

| Agrochemical Type | Target Pest/Disease | Role of Thiophene Intermediate |

|---|---|---|

| Insecticides | Aphids, Mites, Whiteflies | Precursor for 1,2,4-triazole insecticides fishersci.ca |

| Fungicides | Cucumber Downy Mildew | Core structure for N-(thiophen-2-yl) nicotinamide derivatives mdpi.com |

| Herbicides | General Weed Control | Building block for various herbicidal compounds google.com |

| Bactericides | Bacterial Pathogens | Intermediate in the synthesis of bactericidal agents google.com |

Contributions to Materials Science: Polythiophenes for Bioimaging

The thiophene unit is the fundamental repeating monomer in polythiophenes, a class of conducting polymers with significant applications in materials science, particularly in the field of bioimaging. Thiophene acetic acids are valuable precursors for creating functionalized polythiophenes. wikipedia.org Luminescent conjugated polythiophenes (LCPs) have gained considerable interest as fluorescent probes for monitoring biological processes.

These polymers can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions like the Stille and Suzuki reactions. wikipedia.org The properties of the resulting polythiophene can be tuned by modifying the side chains of the thiophene monomer. For example, attaching charged or functional groups can improve water solubility and enable specific interactions with biological targets.

When used in bioimaging, the flexible backbone of the polythiophene chain allows its conformation to change upon binding to a target biomolecule, such as DNA or protein aggregates. This conformational change results in a detectable optical signal, typically a shift in the fluorescence color. wikipedia.org This property has been utilized to develop sensitive markers for DNA hybridization and to study protein aggregation diseases, such as those involving amyloid proteins. wikipedia.org

Table 3: Properties of Polythiophenes for Bioimaging Applications

| Property | Description | Relevance to Bioimaging |

|---|---|---|

| Luminescence | Emit light upon excitation. | Allows for fluorescent detection of biological events. |

| Conformational Flexibility | The polymer backbone can twist or flatten. | Binding to targets induces conformational changes, leading to a detectable spectral shift. wikipedia.org |

| Tunable Side Chains | Chemical groups can be attached to the thiophene ring. | Enables modification of solubility and introduction of specific binding moieties. |

| High Sensitivity | Can detect low concentrations of target molecules. | Useful for early-stage disease detection and studying molecular interactions. |

Importance as Analytical Reference Standards in Drug Development

In the pharmaceutical industry, analytical reference standards are highly purified compounds that are essential for ensuring the quality, safety, and efficacy of drug products. scbt.com They are used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations. While this compound itself may not be a widely marketed API, it and its derivatives play a critical role as reference standards in several contexts.

Many drugs contain a thiophene core, and during their synthesis, related substances, isomers, or degradation products can form as impurities. nih.gov Regulatory agencies require that these impurities be identified and quantified to ensure they are below strict safety thresholds. researchgate.net Therefore, a pure sample of a potential impurity, such as this compound or a related isomer, must be synthesized to serve as a reference standard. This standard is then used in analytical methods, like High-Performance Liquid Chromatography (HPLC), to accurately detect and measure the amount of that specific impurity in the final drug substance. usp.org

For example, the antibiotic Ticarcillin contains a thiophene acetic acid moiety. An isomer or related substance could be a process-related impurity, and a certified reference standard of that impurity would be required for quality control testing. Chemical suppliers offer various thiophene derivatives as reference materials for analytical testing, underscoring their importance in maintaining the quality and consistency of pharmaceuticals. lgcstandards.comcato-chem.com

Table 4: Roles of Thiophene Acetic Acids as Analytical Standards

| Application | Purpose | Analytical Method |

|---|---|---|

| Impurity Profiling | Identification and quantification of impurities in a drug substance. researchgate.net | HPLC, GC-MS |

| Quality Control | To ensure the purity of starting materials and intermediates. | HPLC Assay |